4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

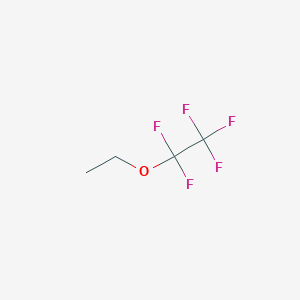

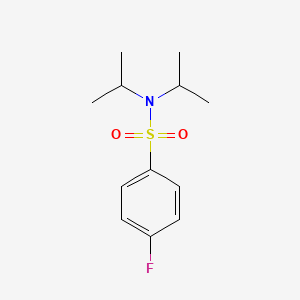

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a chemical compound with the molecular formula ClC6H3(NO2)SO2Cl1. It is also known as 4-Chloro-3-nitrobenzenesulfonyl chloride1. This compound is used in various applications, including the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization1. It can also serve as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity1.

Synthesis Analysis

The synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is not explicitly mentioned in the search results. However, benzenesulfonyl chloride, a related compound, can be prepared by the action of phosphorus pentachloride on benzenesulfonic acid or its salts2.Molecular Structure Analysis

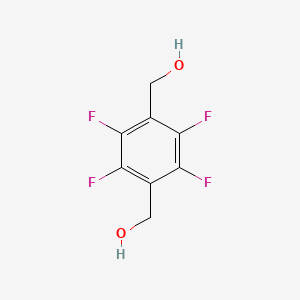

The molecular structure of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine consists of a benzene ring substituted with a chloro group, a nitro group, and a sulfonyl chloride group13. The IUPAC Standard InChIKey for this compound is SEWNAJIUKSTYOP-UHFFFAOYSA-N13.

Chemical Reactions Analysis

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine can participate in various chemical reactions. For instance, it can be used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization1. It can also serve as a key starting material in the synthesis of sulfonamide analogs of ferrostatin-1 (fer-1), which possess good ferroptosis inhibition property1.Physical And Chemical Properties Analysis

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a powder with a melting point of 59-60 °C (lit.)1. It has a molecular weight of 256.061 and a density of 1.7±0.1 g/cm35.Scientific Research Applications

-

Preparation of Functionalized 1H-Indenes

- Field : Organic Chemistry

- Application : This compound is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of N-Arylsulfonyl-3-Acylindole Arylcarbonyl Hydrazone Derivatives

- Field : Medicinal Chemistry

- Application : This compound is used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of Sulfonamide Analogs of Ferrostatin-1

- Field : Medicinal Chemistry

- Application : This compound is used as a key starting material in the synthesis of sulfonamide analogs of ferrostatin-1 (fer-1), which possess good ferroptosis inhibition property .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of 4-Chloro-3-Nitrobenzene Thiol

-

Preparation of Functionalized 1H-Indenes

- Field : Organic Chemistry

- Application : This compound is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of N-Arylsulfonyl-3-Acylindole Arylcarbonyl Hydrazone Derivatives

- Field : Medicinal Chemistry

- Application : This compound is used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

The safety and hazards of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine are not explicitly mentioned in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling this compound.

Future Directions

The future directions of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine are not explicitly mentioned in the search results. However, given its use in the synthesis of various compounds, it is likely to continue to be an important reagent in organic chemistry.

properties

IUPAC Name |

4-(4-chloro-3-nitrophenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXQXPHBRFHIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380499 |

Source

|

| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

CAS RN |

22179-31-3 |

Source

|

| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)